Cas no 279227-02-0 (1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid)

1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzimidazole-5-carboxylicacid, 1-(2-hydroxyethyl)-2-methyl-
- 1-(2-HYDROXY-ETHYL)-2-METHYL-1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID
- 1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid
- SR-01000469934
- 1-(2-hydroxyethyl)-2-methylbenzimidazole-5-carboxylic acid
- Oprea1_373036
- EN300-196400
- 1-(2-hydroxyethyl)-2-methyl-1h-benzo[d]imidazole-5-carboxylic acid
- DTXSID10353413
- CS-0450447
- SR-01000469934-1
- 1-(2-hydroxy-ethyl)-2-methyl-1H-benzoimidazole-5-carboxylic acid, AldrichCPR
- 1-(2-hydroxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid
- SCHEMBL1063039
- 279227-02-0
- Z991546588
- Oprea1_279625
- 1-(2-hydroxyethyl)-2-methyl-1H-benzimidazole-5-carboxylic acid
- AKOS000507781
- STK396329
- G43153
- 1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid
-
- MDL: MFCD00454401
- Inchi: InChI=1S/C11H12N2O3/c1-7-12-9-6-8(11(15)16)2-3-10(9)13(7)4-5-14/h2-3,6,14H,4-5H2,1H3,(H,15,16)
- InChI Key: PLZYWTUVQMJZHL-UHFFFAOYSA-N
- SMILES: CC1=NC2=C(C=CC(=C2)C(=O)O)N1CCO
Computed Properties
- Exact Mass: 219.07703
- Monoisotopic Mass: 219.076967
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 266
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.2
- XLogP3: 0.6
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 513.7±30.0 °C at 760 mmHg
- Flash Point: 264.5±24.6 °C
- PSA: 78.18
- LogP: 1.03520
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 22
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-196400-0.25g |
1-(2-hydroxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid |
279227-02-0 | 95.0% | 0.25g |
$186.0 | 2025-02-20 | |
Enamine | EN300-196400-10.0g |
1-(2-hydroxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid |
279227-02-0 | 95.0% | 10.0g |
$1616.0 | 2025-02-20 | |
Aaron | AR00BEAL-100mg |
1-(2-HYDROXY-ETHYL)-2-METHYL-1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID |
279227-02-0 | 95% | 100mg |
$204.00 | 2025-03-20 | |
Aaron | AR00BEAL-500mg |
1-(2-HYDROXY-ETHYL)-2-METHYL-1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID |
279227-02-0 | 95% | 500mg |
$428.00 | 2025-01-23 | |
Aaron | AR00BEAL-2.5g |
1-(2-HYDROXY-ETHYL)-2-METHYL-1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID |
279227-02-0 | 95% | 2.5g |
$1037.00 | 2025-01-23 | |
1PlusChem | 1P00BE29-250mg |
1-(2-HYDROXY-ETHYL)-2-METHYL-1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID |
279227-02-0 | 95% | 250mg |
$242.00 | 2025-02-25 | |
1PlusChem | 1P00BE29-1g |
1-(2-HYDROXY-ETHYL)-2-METHYL-1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID |
279227-02-0 | 95% | 1g |
$453.00 | 2025-02-25 | |
Enamine | EN300-196400-5g |
1-(2-hydroxyethyl)-2-methyl-1H-1,3-benzodiazole-5-carboxylic acid |
279227-02-0 | 95% | 5g |
$1090.0 | 2023-09-17 | |
1PlusChem | 1P00BE29-10g |
1-(2-HYDROXY-ETHYL)-2-METHYL-1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID |
279227-02-0 | 95% | 10g |
$2060.00 | 2024-05-07 | |
A2B Chem LLC | AF30641-500mg |
1-(2-HYDROXY-ETHYL)-2-METHYL-1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID |
279227-02-0 | 95% | 500mg |
$344.00 | 2024-04-20 |
1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid Related Literature
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
Additional information on 1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid
Introduction to 1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid (CAS No. 279227-02-0)
1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid, identified by its Chemical Abstracts Service (CAS) number 279227-02-0, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This benzoimidazole derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound’s molecular structure, featuring a benzoimidazole core with substituents such as a 2-hydroxyethyl group and a methyl group at the 2-position, contributes to its distinct chemical behavior and reactivity. These features make it a valuable candidate for further exploration in synthetic chemistry and pharmacological research.
The benzoimidazole scaffold is a well-documented motif in medicinal chemistry, known for its role in various bioactive molecules. Its aromatic system provides stability, while the imidazole nitrogen can engage in hydrogen bonding, making it a versatile platform for designing molecules with specific interactions with biological targets. In particular, the 2-hydroxyethyl side chain introduces hydrophilicity, enhancing solubility and bioavailability, which are critical factors in drug design. The presence of the methyl group at the 2-position further modulates electronic properties and steric hindrance, influencing the compound’s overall pharmacokinetic profile.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and interactions of 1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid with potential biological targets. Studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory pathways. The hydroxyl group of the 2-hydroxyethyl moiety could serve as a hydrogen bond acceptor, facilitating binding to specific amino acid residues in protein targets. Additionally, the benzoimidazole ring’s ability to form stable complexes with nucleic acids has opened avenues for exploring its applications in antiviral and anticancer therapies.
In vitro studies have begun to unravel the mechanistic aspects of 1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid. Initial research indicates that it may interfere with key signaling cascades by modulating the activity of enzymes such as kinases and phosphodiesterases. The compound’s ability to cross cell membranes due to its amphiphilic nature suggests potential applications in drug delivery systems. Researchers are exploring its use in targeted therapy, where it could be incorporated into nanoparticles or liposomes to enhance delivery to specific tissues or cells.
The pharmaceutical industry has shown interest in benzoimidazole derivatives due to their broad spectrum of biological activities. 1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid represents an emerging candidate that could fill gaps in existing therapeutic strategies. Its structural features allow for modifications that could optimize pharmacological properties such as potency, selectivity, and metabolic stability. Collaborative efforts between academic institutions and pharmaceutical companies are underway to synthesize analogs of this compound and evaluate their efficacy in preclinical models.
From a synthetic chemistry perspective, 1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid serves as a versatile building block for more complex molecules. The benzoimidazole core can be functionalized at multiple positions, enabling the creation of libraries of derivatives with tailored properties. Advances in green chemistry principles have also encouraged researchers to develop sustainable synthetic routes for this compound, minimizing waste and hazardous byproducts. Such environmentally conscious approaches align with global efforts to promote sustainable pharmaceutical manufacturing.
The role of computational tools in drug discovery cannot be overstated. Molecular docking simulations have been instrumental in predicting how 1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid interacts with biological targets at the atomic level. These simulations help identify key binding pockets and optimize lead compounds before experimental validation. Furthermore, machine learning algorithms are being employed to analyze large datasets containing structural and biological information, accelerating the process of identifying promising candidates for further investigation.
Future directions for research on 1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid include exploring its potential as an intermediate in the synthesis of novel therapeutics. Its unique structural features make it an attractive candidate for developing drugs targeting neurological disorders, infectious diseases, and metabolic conditions. As our understanding of disease mechanisms evolves, so does the need for innovative molecular tools like this compound to address unmet medical needs.
In conclusion,1-(2-Hydroxyethyl)-2-methyl-1H-benzoimidazole-5-carboxylic Acid (CAS No. 279227-02-0) is a promising compound with significant potential in pharmaceutical research and development. Its structural characteristics, combined with emerging findings from computational studies and preclinical investigations, position it as a valuable asset for designing next-generation therapeutics. Continued exploration into its biological activities and synthetic applications will further enhance our understanding of its utility in medicine.
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